![molecular formula C9H10N2O B13626794 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one is a chemical compound with a unique molecular structure that has attracted significant attention in scientific research. This compound belongs to the class of tricyclic ketones and is characterized by its complex three-ring structure. The presence of the diazynylidene group adds to its chemical uniqueness and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. For example, the use of Lewis acids can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diazynylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the diazynylidene group.
Wissenschaftliche Forschungsanwendungen
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The diazynylidene group plays a crucial role in its reactivity, allowing it to participate in different chemical reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.3.0.0,2,5]nonan-7-one: Lacks the diazynylidene group, making it less reactive.
Bicyclo[3.3.1]nonane: A simpler structure with different chemical properties.
Norcaradiene derivatives: Share some structural similarities but differ in reactivity and applications.
Uniqueness
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one stands out due to its unique three-ring structure and the presence of the diazynylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific research fields.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
8-diazotricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H10N2O/c10-11-7-3-6-4-1-2-5(4)8(6)9(7)12/h4-6,8H,1-3H2 |
InChI-Schlüssel |
ASTQMJCJQIKFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C3C2C(=O)C(=[N+]=[N-])C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


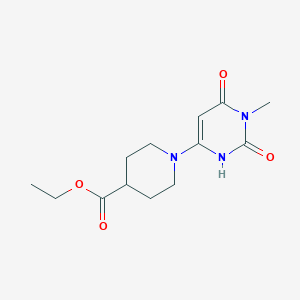
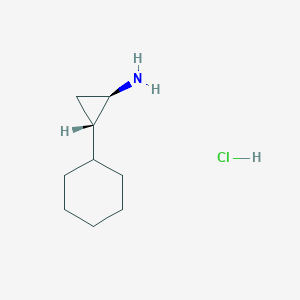
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
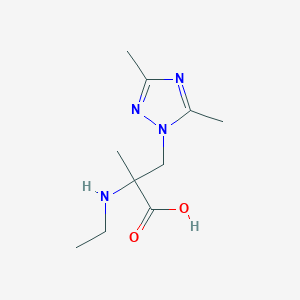

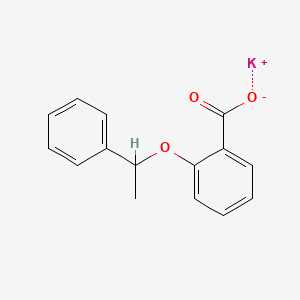
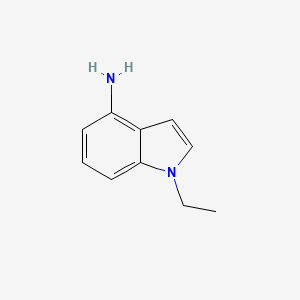
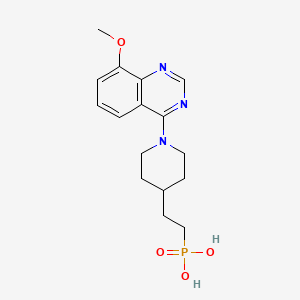
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)
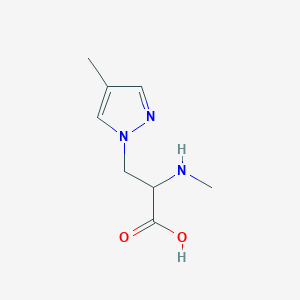

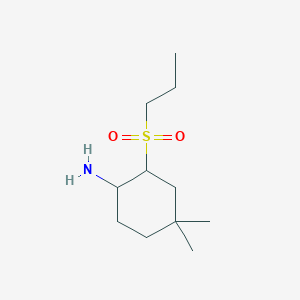
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
